![molecular formula C15H13ClO B6315643 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1462937-60-5](/img/structure/B6315643.png)

4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Vue d'ensemble

Description

Biphenyl compounds are a class of organic compounds that consist of two benzene rings connected by a single bond . They are used in various applications, including as intermediates in organic synthesis .

Synthesis Analysis

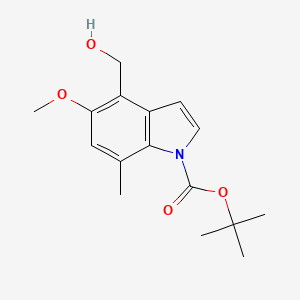

Biphenyl compounds can be synthesized through various methods. One common method is the Suzuki coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . Another method is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two benzene rings connected by a single bond . The presence of the benzene rings gives these compounds aromatic properties.Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. One common type of reaction is electrophilic aromatic substitution, where an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl compounds depend on their specific structure. For example, the compound 1,1’-Biphenyl, 2-chloro- has a molecular weight of 188.653 .Mécanisme D'action

Target of Action

It’s known that similar biphenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to participate in various palladium catalyzed cross-coupling reactions, c-c, c-n, and c-o bond formation reactions, and suzuki-miyaura coupling reactions .

Pharmacokinetics

Similar compounds have been used in the preparation of drugs like venetoclax , which suggests that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been used in the preparation of drugs like venetoclax , which is a potent and selective BCL-2 inhibitor with potent antitumour activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde. For example, the compound’s reactivity can be influenced by the presence of weak phosphate or carbonate bases . Additionally, factors such as temperature, pH, and the presence of other substances can also affect the compound’s stability and efficacy.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYYEAIWOXAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)Cl)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoic acid](/img/structure/B6315580.png)

![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)

![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)

![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)

![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)